molecular formula C8H7N3O B13063095 2-{3H-imidazo[4,5-b]pyridin-2-yl}acetaldehyde

2-{3H-imidazo[4,5-b]pyridin-2-yl}acetaldehyde

Cat. No.: B13063095
M. Wt: 161.16 g/mol
InChI Key: BQOUFFNKWLKKGC-UHFFFAOYSA-N
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Description

2-{3H-imidazo[4,5-b]pyridin-2-yl}acetaldehyde is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to purines, which are essential components of nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3H-imidazo[4,5-b]pyridin-2-yl}acetaldehyde typically involves the condensation of 5-bromopyridine-2,3-diamine with benzaldehyde under phase transfer catalysis conditions . The reaction is carried out in a solvent such as dimethylformamide (DMF) with potassium carbonate as a base and a phase transfer catalyst like tetrabutylammonium bromide (TBAB). The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing cost-effective reagents, would likely be applied to scale up the laboratory synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{3H-imidazo[4,5-b]pyridin-2-yl}acetaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a phase transfer catalyst like TBAB.

Major Products Formed

Scientific Research Applications

2-{3H-imidazo[4,5-b]pyridin-2-yl}acetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{3H-imidazo[4,5-b]pyridin-2-yl}acetaldehyde is not fully understood. its structural similarity to purines suggests that it may interact with nucleic acid components or enzymes involved in nucleic acid metabolism. It may also act as an inhibitor of certain enzymes, similar to other imidazo[4,5-b]pyridine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3H-imidazo[4,5-b]pyridin-2-yl}acetaldehyde is unique due to the presence of the aldehyde functional group, which allows for further chemical modifications and derivatizations. This functional group provides a versatile handle for the synthesis of a wide range of derivatives with potential biological activities.

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

2-(1H-imidazo[4,5-b]pyridin-2-yl)acetaldehyde

InChI

InChI=1S/C8H7N3O/c12-5-3-7-10-6-2-1-4-9-8(6)11-7/h1-2,4-5H,3H2,(H,9,10,11)

InChI Key

BQOUFFNKWLKKGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=C(N2)CC=O

Origin of Product

United States

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